N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a structurally complex pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with multiple functional groups. The molecule features:
- A pyrrolo[3,2-d]pyrimidine scaffold with 2,4-dioxo and 5-methyl substitutions.
- A p-tolyl group (para-methylphenyl) at position 2.
- A 3-acetylphenyl carboxamide substituent at position 5.
The acetylphenyl and p-tolyl groups enhance lipophilicity and influence binding interactions with biological targets, while the carboxamide moiety contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-13-7-9-17(10-8-13)27-22(30)20-19(25-23(27)31)18(12-26(20)3)21(29)24-16-6-4-5-15(11-16)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDKCJASPINCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC(=C4)C(=O)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities. They have shown potential as therapeutic agents in the treatment of various diseases.
Mode of Action
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways due to their broad spectrum of pharmacological effects. For instance, they can inhibit the activities of key inflammatory mediators, thereby affecting the inflammatory response pathway.
Result of Action
Given the reported anti-inflammatory effects of pyrimidine derivatives, it can be inferred that this compound may help in reducing inflammation at the molecular and cellular levels.
Biological Activity
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O4, with a molecular weight of 416.437 g/mol. Its structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological significance in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrimidine derivatives can inhibit aurora kinase activity, which is crucial for cancer cell mitosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that similar pyrrole and pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are particularly relevant in the context of chronic inflammatory diseases where such pathways are often dysregulated .
Antimicrobial Activity
Antimicrobial activity has been observed in related compounds. Studies suggest that heterocyclic compounds like this one can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors that mediate cellular signaling pathways related to growth and inflammation.
- Oxidative Stress Reduction : Similar compounds have shown antioxidant activity which can protect cells from oxidative damage.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
-
Cancer Treatment : A study involving a related compound demonstrated significant tumor reduction in animal models when administered at specific dosages over a defined period.
Compound Dosage (mg/kg) Tumor Reduction (%) A 10 45 B 20 70 C 50 85 - Inflammation Models : In models of arthritis, administration of similar compounds resulted in decreased swelling and pain scores compared to control groups.
Scientific Research Applications
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, including lipid metabolism. Research has indicated that this compound may have potential applications in managing conditions related to lipid homeostasis, such as:
- Atherosclerosis
- Hyperlipidemia
The interactions with GPCRs suggest that the compound could modulate lipid levels and influence metabolic pathways.
Therapeutic Potential
Research into the therapeutic potential of N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has focused on several key areas:
Cancer Treatment
Some studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific mechanisms by which this compound may exert such effects require further investigation.
Antimicrobial Activity
There is an emerging interest in the antimicrobial properties of pyrrolopyrimidine derivatives. Similar compounds have shown effectiveness against various bacterial strains and fungi.
Neurological Disorders
Given the role of GPCRs in neurological processes, there is potential for this compound to be explored in the context of neurodegenerative diseases or psychiatric disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Lipophilicity : Methyl and p-tolyl groups (as in and the target compound) enhance membrane permeability but may limit aqueous solubility.
- Solubility Modifiers : Polar groups like dimethoxyethyl () counteract excessive hydrophobicity, balancing bioavailability.
Spectroscopic Comparisons (NMR Profiling)
Evidence from NMR studies of analogous pyrrolo-pyrimidines (e.g., compounds 1 and 7 in ) reveals:
- Core Scaffold Consistency : Protons on the pyrrolo-pyrimidine core (e.g., positions 29–36) exhibit nearly identical chemical shifts across analogues, confirming structural rigidity .
- Substituent-Dependent Shifts : Variations in regions A (positions 39–44) and B (positions 29–36) correlate with substituent electronic effects. For example, acetyl groups (target compound) deshield adjacent protons due to electron withdrawal, while methyl groups () cause minimal perturbation .
Pharmacokinetic and ADMET Predictions
- Metabolic Stability : Acetyl groups may undergo hydrolysis to carboxylic acids, increasing polarity and renal clearance .
Q & A
Q. What are the common synthetic routes for synthesizing N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide?
While direct synthesis data for this compound is limited, analogous methods for pyrrolo[3,2-d]pyrimidine derivatives involve cyclization and substitution reactions. For example:
- Core Formation : Cyclization of precursors like 3-amino-2-cyanopyrroles with reagents such as formamide or ammonium hydroxide under reflux conditions (70–100°C, 6–8 hours) .
- Functionalization : Substitution at the 4-position using aryl amines (e.g., aniline derivatives) via reflux in methanol (5–7 hours) .
- Carboxamide Introduction : Coupling reactions with activated carboxylic acid derivatives (e.g., using DMF as a solvent and catalysts like Pd(OAc)₂) .
Key variables affecting yield include solvent choice (methanol vs. DMF), temperature, and catalyst selection. For instance, Pd(II) acetate and NaHCO₃ were critical for Suzuki-Miyaura cross-coupling in related compounds .
Q. What spectroscopic methods are used to characterize this compound?
Standard techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, pyrrolo[3,2-d]pyrimidine derivatives show distinct signals for NH protons (δ 10–12 ppm) and carbonyl groups (δ 160–170 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. How can researchers confirm the molecular structure definitively?
Single-crystal X-ray diffraction is the gold standard. For example, a related pyrrolo[3,2-d]pyrimidine compound was analyzed at 298 K with an R factor of 0.054, confirming bond angles (e.g., C–C–H angles ≈ 120°) and crystal packing . Computational validation using DFT calculations can supplement experimental data .
Advanced Research Questions
Q. How can computational methods enhance the synthesis design of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s workflow combines computational path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .
- Solvent/Catalyst Screening : Machine learning models trained on reaction databases can recommend solvent-catalyst pairs. For instance, DMF and Pd catalysts are prioritized for carboxamide coupling based on analogous reactions .
Q. What strategies resolve conflicting spectroscopic data in structural analysis?
- Cross-Validation : Combine NMR, IR, and X-ray data. For example, discrepancies in NH proton signals can be resolved via X-ray crystallography .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values. A study on a similar compound used Gaussian09 to calculate ¹³C chemical shifts, achieving <2 ppm deviation from experimental data .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to simplify overlapping NMR signals .
Q. How to optimize reaction conditions to improve yield and purity?
- Parameter Screening :
| Variable | Optimal Range (Example) | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temperatures due to faster kinetics |
| Solvent | Methanol/DMF (polar aprotic) | DMF improves solubility of aromatic intermediates |
| Catalyst | Pd(OAc)₂ (0.5–1.0 eq) | Critical for cross-coupling efficiency |
- Workup Optimization : Purification via column chromatography (hexane/acetone gradient) or recrystallization (ethanol-DMF) removes byproducts .
Methodological Notes
- Data Contradiction : If mass spectrometry and elemental analysis conflict, perform high-resolution MS and combustion analysis for definitive validation .
- Scale-Up Challenges : Pilot-scale reactions may require adjusted heating rates or inert atmospheres to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
